Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate

Description

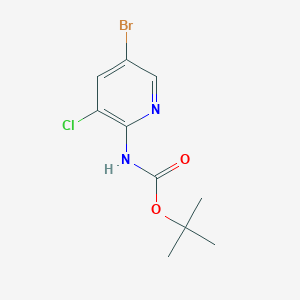

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate (CAS: 748812-75-1) is a pyridine-based carbamate derivative with the molecular formula C₁₀H₁₂BrClN₂O₂ and a molar mass of 316.58 g/mol . This compound features a pyridine ring substituted with bromine at position 5, chlorine at position 3, and a tert-butyl carbamate group at position 2 (Figure 1). It is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural stability and reactivity make it valuable for introducing halogenated pyridine motifs into larger molecular frameworks.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIQCITXMFEAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate typically involves the reaction of 5-bromo-3-chloropyridine with tert-butyl carbamate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or vinyl-substituted pyridine derivative .

Scientific Research Applications

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. Additionally, the carbamate group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Property Analysis

Table 2: Physical Properties

Biological Activity

Tert-butyl N-(5-bromo-3-chloropyridin-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Molecular Weight : 307.57 g/mol

- Functional Groups : Carbamate and halogenated pyridine

The presence of bromine and chlorine atoms on the pyridine ring enhances the compound's ability to form halogen bonds with biological targets, potentially influencing its pharmacological activity.

This compound exerts its biological effects primarily through interactions with specific molecular targets. The mechanisms include:

- Halogen Bonding : The bromine and chlorine atoms can form halogen bonds, increasing the compound's reactivity with proteins and enzymes.

- Hydrogen Bonding : The carbamate group can participate in hydrogen bonding, further modulating interactions with biological macromolecules.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, a related structure demonstrated significant inhibition of WNT-dependent signaling pathways in colorectal carcinoma cells, indicating a potential mechanism for anticancer activity .

Study 1: Inhibition of WNT Signaling

A study investigated the inhibitory effects of a related compound on WNT signaling pathways. The compound displayed an IC50 value of 23 ± 11 nM in human colorectal carcinoma cells, demonstrating potent activity against β-catenin mutation-driven WNT pathway activity. This suggests that this compound could be a candidate for further development as an anticancer agent .

Study 2: Antimicrobial Selectivity

Research on structurally similar compounds indicated selective antimicrobial activity against Chlamydia trachomatis, with minimal toxicity to host cells. This selectivity is crucial for developing new therapeutic agents targeting specific pathogens without affecting normal flora .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds.

| Compound | Halogen Substituents | Biological Activity |

|---|---|---|

| This compound | Br, Cl | Antimicrobial, Anticancer |

| Tert-butyl N-(2-bromoethyl)carbamate | Br | Moderate Antimicrobial |

| Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate | Br, OH | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.